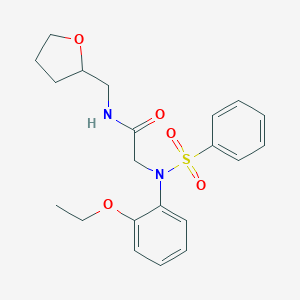![molecular formula C23H21N3O2S B298929 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as BMT-1 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BMT-1 is not fully understood. However, it has been suggested that BMT-1 may exert its anticancer effects by inducing apoptosis in cancer cells. BMT-1 may also inhibit the activity of enzymes involved in cell proliferation. The antimicrobial activity of BMT-1 may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and physiological effects:
BMT-1 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell proliferation, which may contribute to its anticancer properties. BMT-1 has also been found to scavenge free radicals, which may contribute to its antioxidant properties. In addition, BMT-1 has been found to have activity against various microorganisms, which may contribute to its antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
BMT-1 has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yields. BMT-1 has also been found to have low toxicity, making it suitable for use in cell culture experiments. However, BMT-1 has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous-based experiments. In addition, BMT-1 has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on BMT-1. Further studies are needed to fully understand the mechanism of action of BMT-1. In addition, studies are needed to determine the efficacy of BMT-1 in vivo. Further studies are also needed to determine the potential applications of BMT-1 in various fields, such as medicine and agriculture. Finally, studies are needed to optimize the synthesis of BMT-1 and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of BMT-1 involves the reaction of 1-benzyl-2-methyl-1H-indole-3-carboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then treated with thiosemicarbazide to yield BMT-1. This synthesis method has been optimized and has been found to be effective in producing BMT-1 in good yields.
Wissenschaftliche Forschungsanwendungen
BMT-1 has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. BMT-1 has also been studied for its antimicrobial properties and has been found to have activity against various microorganisms. In addition, BMT-1 has been studied for its antioxidant properties and has been found to scavenge free radicals.
Eigenschaften
Produktname |
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Molekularformel |
C23H21N3O2S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
5-[(1-benzyl-2-methylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O2S/c1-15-18(13-19-21(27)24(2)23(29)25(3)22(19)28)17-11-7-8-12-20(17)26(15)14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
ZRDFSRMSIKMGTQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)


![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)